molecular formula C6H10Cl2N2 B1450312 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride CAS No. 1390654-37-1

2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride

Cat. No. B1450312
M. Wt: 181.06 g/mol
InChI Key: AMHXOWIZDUYCPO-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include acidity/basicity, reactivity, and types of reactions it undergoes.


Scientific Research Applications

This compound is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is an alkylating agent and is a precursor to pyridine-containing ligands . It’s used in various chemical reactions and can be purchased from chemical suppliers .

This compound is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is an alkylating agent and is a precursor to pyridine-containing ligands . It’s used in various chemical reactions and can be purchased from chemical suppliers .

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(chloromethyl)-4,5-dimethyl-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2.ClH/c1-4-5(2)9-6(3-7)8-4;/h3H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHXOWIZDUYCPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)CCl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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